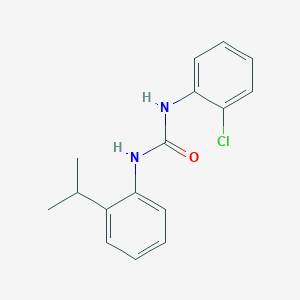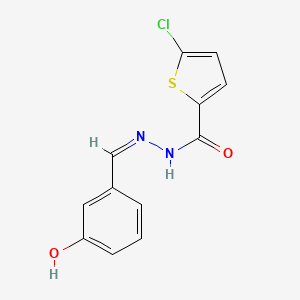
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as ITA, is a compound that has gained increasing attention in scientific research due to its potential applications in various fields. ITA is a synthetic compound that was first developed in 2006 by a team of researchers led by Professor Seiji Shinkai at Kyushu University in Japan. Since then, ITA has been extensively studied for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is thought to involve the formation of covalent bonds between the compound and the target enzyme. This covalent bonding leads to irreversible inhibition of the enzyme, which can have significant effects on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by reactive oxygen species. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. This compound is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings.
One limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, which means that its effects on living organisms are not well understood.
Direcciones Futuras
There are several potential future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. For example, this compound has been shown to have potential as a treatment for Alzheimer's disease, due to its inhibitory effects on acetylcholinesterase.
Another area of interest is the development of this compound-based sensors for the detection of various analytes. This compound has been shown to have unique optical properties, which can be exploited for the development of sensors for a wide range of applications.
In conclusion, this compound is a compound that has gained increasing attention in scientific research due to its unique properties and potential applications. Its inhibitory effects on enzymes, antioxidant properties, and anti-inflammatory effects make it a promising candidate for the development of drugs and sensors for various applications. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves several steps, starting with the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with thiourea to produce 5-isopropyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3,4,5-trimethoxyphenylacrylic acid to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where this compound has been shown to have potent inhibitory effects on various enzymes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Propiedades
IUPAC Name |
(E)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-10(2)16-19-20-17(25-16)18-14(21)7-6-11-8-12(22-3)15(24-5)13(9-11)23-4/h6-10H,1-5H3,(H,18,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWHKQIYWPUTE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-N'-(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5317890.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5317899.png)

![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)
![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)
![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)